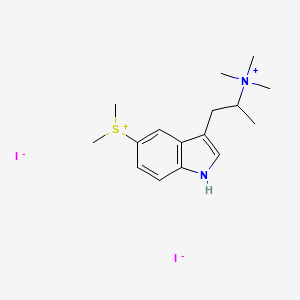

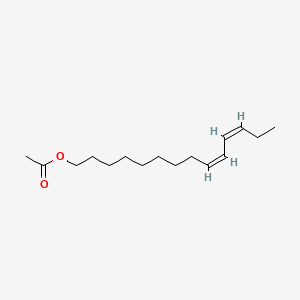

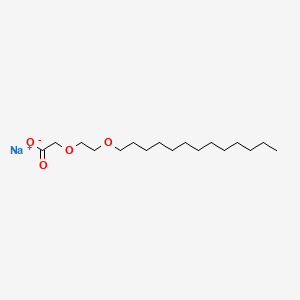

![molecular formula C8H10ClNOS2 B13764082 Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German] CAS No. 73987-24-3](/img/structure/B13764082.png)

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid, also known as Pyridoxine hydrochloride, is a form of vitamin B6. It is a water-soluble vitamin that is naturally present in many foods and is used as a dietary supplement. Pyridoxine hydrochloride is essential for the metabolism of proteins, fats, and carbohydrates and plays a crucial role in the production of neurotransmitters and red blood cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The industrial synthesis of Pyridoxine hydrochloride typically involves the condensation of cyanoacetamide with 8-dicarbonyl compounds. This method, developed in the mid-20th century, has been refined over the years to increase yield and reduce costs. The process involves the formation of 1,3-oxazole derivatives, which are then subjected to diene condensation to form the pyridine ring structure. The final steps include catalytic hydrogenation and purification to obtain Pyridoxine hydrochloride .

Industrial Production Methods: Pyridoxine hydrochloride is produced on an industrial scale in several countries, including the USA, Switzerland, Japan, and Germany. The production process involves large-scale chemical synthesis, followed by purification and quality control to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Pyridoxine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and its role as a coenzyme in numerous enzymatic processes .

Common Reagents and Conditions: Common reagents used in the reactions involving Pyridoxine hydrochloride include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of Pyridoxine hydrochloride include its phosphorylated derivatives, such as Pyridoxal 5’-phosphate, which is the active coenzyme form of vitamin B6. These derivatives play a vital role in amino acid metabolism and neurotransmitter synthesis .

Aplicaciones Científicas De Investigación

Pyridoxine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its role in preventing and treating vitamin B6 deficiency, sideroblastic anemia, and certain types of epilepsy. It is also used in the treatment of side effects associated with isoniazid therapy for tuberculosis .

In the industrial sector, Pyridoxine hydrochloride is used in the formulation of dietary supplements and fortified foods. It is also employed in the production of pharmaceuticals and as a standard reference material in analytical chemistry .

Mecanismo De Acción

Pyridoxine hydrochloride exerts its effects by being converted into its active form, Pyridoxal 5’-phosphate, in the body. This active form acts as a coenzyme in various enzymatic reactions, including the metabolism of amino acids, neurotransmitters, and lipids. Pyridoxal 5’-phosphate binds to specific enzymes and facilitates the transfer of functional groups, thereby regulating numerous biochemical pathways .

Comparación Con Compuestos Similares

Pyridoxine hydrochloride is part of the vitamin B6 family, which includes Pyridoxal and Pyridoxamine. These compounds share similar structures and functions but differ in their specific roles and biological activities. Pyridoxal 5’-phosphate, for example, is the most active form and is involved in a broader range of enzymatic reactions compared to Pyridoxine and Pyridoxamine .

List of Similar Compounds:- Pyridoxal

- Pyridoxamine

- Pyridoxal 5’-phosphate

- Pyridoxamine 5’-phosphate

These compounds collectively contribute to the overall vitamin B6 activity in the body and are essential for maintaining various physiological functions .

Propiedades

Número CAS |

73987-24-3 |

|---|---|

Fórmula molecular |

C8H10ClNOS2 |

Peso molecular |

235.8 g/mol |

Nombre IUPAC |

7-methyl-1,4-dihydrodithiino[4,5-c]pyridin-6-ium-8-ol;chloride |

InChI |

InChI=1S/C8H9NOS2.ClH/c1-5-8(10)7-4-12-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H |

Clave InChI |

OWQSCRAHATZPIW-UHFFFAOYSA-N |

SMILES canónico |

CC1=[NH+]C=C2CSSCC2=C1O.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

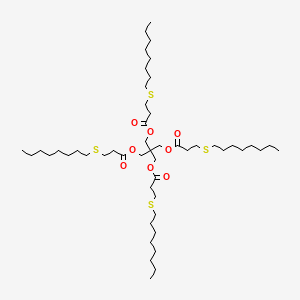

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

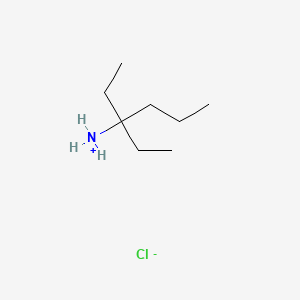

![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)

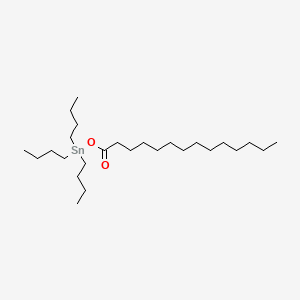

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)